2-Bromo-N-3-pentylaniline
Description
Contextualization within Substituted Aromatic Amine Chemistry
Substituted aromatic amines are a cornerstone of organic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and materials. Current time information in Bangalore, IN. The introduction of various substituents onto the aniline (B41778) framework allows for the fine-tuning of a molecule's chemical and physical properties. N-alkylation, the attachment of an alkyl group to the nitrogen atom, is a common strategy to increase lipophilicity and introduce steric bulk, which can significantly influence a compound's biological activity and reactivity. The nature and position of substituents on the aromatic ring further dictate the molecule's electronic characteristics and potential for subsequent chemical transformations.
Significance of Organobromine Compounds in Complex Molecular Synthesis
Organobromine compounds are highly valued in synthetic organic chemistry due to the unique reactivity of the carbon-bromine bond. The bromine atom is a good leaving group in nucleophilic substitution reactions and is particularly well-suited for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. uwindsor.ca This reactivity makes bromo-substituted aromatic compounds, such as bromoanilines, crucial building blocks for the assembly of complex molecules from simpler precursors. The presence of bromine on the aromatic ring offers a strategic handle for introducing further molecular complexity with high regioselectivity.
Comprehensive Overview of 2-Bromo-N-3-pentylaniline: Structural Features and Research Relevance
This compound is an organic molecule characterized by a pentan-3-yl group attached to the nitrogen atom of a 2-bromoaniline (B46623) core. The IUPAC name for this compound is 2-Bromo-N-(pentan-3-yl)aniline. Its structure combines the key features of an ortho-brominated aniline with a secondary, branched alkyl group on the amine.
Structural Features:
Ortho-Bromo Substituent: The bromine atom at the C2 position of the aniline ring sterically shields the amino group and influences the electronic properties of the aromatic system through its inductive electron-withdrawing and resonance electron-donating effects. This substitution pattern is critical in directing subsequent reactions, such as electrophilic aromatic substitution or metal-catalyzed coupling.
N-Pentan-3-yl Group: This non-linear alkyl substituent introduces significant steric bulk around the nitrogen atom. This can influence the compound's conformational preferences and its reactivity in processes like further alkylation or in coordination with metal centers.
Despite the clear structural definition, a comprehensive search of the scientific literature reveals a notable absence of direct research focused on this compound. Its research relevance is therefore currently undefined, suggesting it may be a novel compound or one that has not been extensively studied or reported.
Research Scope and Objectives for this compound Studies
Given the structural features of this compound, its investigation would likely be centered around its utility as a synthetic intermediate. Potential research objectives would include:
Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of this compound, likely through the N-alkylation of 2-bromoaniline with 3-pentanol (B84944) or a 3-pentyl halide. Studies have shown that the N-alkylation of 2-bromoaniline can sometimes lead to unexpected rearrangements, making the careful selection of reagents and conditions a critical research objective. lookchem.comnih.gov
Exploration of Reactivity in Cross-Coupling Reactions: Investigating the utility of the C-Br bond in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The steric hindrance from the N-pentan-3-yl group could influence the efficiency and selectivity of these transformations.
Synthesis of Novel Heterocyclic Scaffolds: Utilizing this compound as a precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles like indoles or carbazoles, which are prevalent in medicinally active compounds.
Evaluation of Biological Activity: Screening this compound and its derivatives for potential biological activities, as many substituted anilines exhibit a range of pharmacological properties.
Data Tables of Related Compounds
Due to the lack of experimental data for this compound, the following tables present information for structurally related compounds to provide a comparative context.
Table 1: Physicochemical Properties of Analogous Bromoanilines Note: This data is for analogous compounds and should not be directly attributed to this compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 229 | 24-28 | chemicalbook.com |
| 2-Bromo-4-isopropylaniline | C₉H₁₂BrN | 214.10 | 271.8 (at 760 mmHg) | N/A | lookchem.com |
| 4-Bromoaniline (B143363) | C₆H₆BrN | 172.02 | N/A | 60-64 | massbank.jp |
Table 2: Spectroscopic Data for 2-Bromoaniline Note: This data is for the parent compound 2-Bromoaniline and serves as a reference for the expected spectral regions for its derivatives.
| Spectroscopy Type | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.38-7.07 (m, 2H), 6.73-6.60 (m, 2H), 4.01 (s, 2H, NH₂) | chemicalbook.com |
| ¹³C NMR (CDCl₃) | δ 144.8, 132.8, 128.8, 119.7, 115.9, 109.5 | rsc.org |
| IR (Liquid Film) | 3440, 3350 (N-H stretch), 3060 (C-H aromatic), 1620 (N-H bend), 1480 (C=C aromatic) cm⁻¹ | cdnsciencepub.com |
| Mass Spectrometry (EI) | m/z 171, 173 [M⁺, M⁺+2], 92, 65 | massbank.eu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-bromo-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H16BrN/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
SPKJZLMFVBBJAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo N 3 Pentylaniline
N-Alkylation Strategies of Bromoanilines
The introduction of the 3-pentyl group onto the nitrogen atom of 2-bromoaniline (B46623) is a key transformation that can be achieved through several N-alkylation strategies. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential side reactions.
Direct Alkylation of 2-Bromoaniline with Pentylating Reagents
Direct N-alkylation of 2-bromoaniline with a suitable 3-pentyl electrophile, such as 3-bromopentane (B47287) or 3-pentyl tosylate, represents a classical approach to forming the C-N bond. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or tosylate byproduct. However, a notable challenge in the alkylation of 2-bromoaniline is the potential for unexpected rearrangements. For instance, the alkylation of 2-bromoaniline with benzyl (B1604629) bromide under certain basic conditions has been observed to lead to the migration of the bromine atom from the ortho to the para position. Careful selection of the base and reaction conditions is therefore critical to suppress such side reactions.
| Entry | Pentylating Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Bromopentane | K₂CO₃ | Acetonitrile | 80 | Moderate |
| 2 | 3-Pentyl Tosylate | NaH | THF | 60 | Good |
| 3 | 3-Pentanol (B84944) (Mitsunobu) | DEAD, PPh₃ | THF | 0 - 25 | Good |
Note: This is an interactive data table based on generalized N-alkylation reactions.
Reductive Amination of 2-Bromobenzaldehyde (B122850) with 3-Pentylamine
Reductive amination offers a powerful and controlled alternative to direct alkylation, minimizing the risk of over-alkylation. This two-step, one-pot process involves the initial reaction of 2-bromobenzaldehyde with 3-pentylamine to form an intermediate imine. The subsequent in-situ reduction of the imine with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the desired 2-Bromo-N-3-pentylaniline. The choice of reducing agent is crucial; NaBH₃CN is particularly effective as it is less reactive towards the starting aldehyde, allowing for the complete formation of the imine before reduction.
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | pH | Yield (%) |
| 1 | 2-Bromobenzaldehyde | 3-Pentylamine | NaBH₃CN | Methanol | 6-7 | High |
| 2 | 2-Bromobenzaldehyde | 3-Pentylamine | NaBH(OAc)₃ | Dichloroethane | N/A | High |
| 3 | 2-Bromobenzaldehyde | 3-Pentylamine | H₂/Pd-C | Ethanol | N/A | Good |
Note: This is an interactive data table based on generalized reductive amination reactions.
One-Pot Synthesis Approaches Utilizing Benzanilides or Related Precursors
One-pot synthetic strategies that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and sustainability. A potential one-pot synthesis of this compound could involve the reaction of aniline (B41778) with 3-pentanol in the presence of a suitable catalyst that facilitates both the N-alkylation and subsequent bromination in a sequential manner. For instance, a "borrowing hydrogen" or "hydrogen autotransfer" methodology could be employed for the initial N-alkylation, followed by the introduction of a brominating agent.
Catalyst Systems for Selective N-Alkylation (e.g., Zeolite Catalysis)
The use of heterogeneous catalysts, such as zeolites, has gained prominence in N-alkylation reactions due to their shape-selectivity, reusability, and environmentally benign nature. Acidic zeolites can effectively catalyze the N-alkylation of anilines with alcohols. In this context, 2-bromoaniline could be reacted with 3-pentanol in the vapor or liquid phase over a zeolite catalyst, such as H-Y or H-ZSM-5. The reaction proceeds via the dehydration of the alcohol to form an alkene or a carbocation, which then alkylates the amine. The pore structure of the zeolite can influence the selectivity of the reaction, favoring the formation of the mono-N-alkylated product.
Regioselective Bromination of N-3-pentylaniline Precursors
An alternative synthetic strategy involves the initial synthesis of N-3-pentylaniline, followed by the regioselective introduction of a bromine atom at the ortho position. This approach circumvents the potential rearrangement issues associated with the N-alkylation of 2-bromoaniline.
Ortho-Bromination Techniques of N-3-pentylaniline
The directing effect of the N-alkylamino group in electrophilic aromatic substitution typically favors ortho- and para-substitution. To achieve selective ortho-bromination of N-3-pentylaniline, steric hindrance from the secondary pentyl group can be exploited, or specific brominating agents and conditions can be employed. The use of N-bromosuccinimide (NBS) is a well-established method for the selective bromination of anilines. By carefully controlling the reaction conditions, such as temperature and solvent, a high degree of ortho-selectivity can be achieved. For instance, the bromination of N-alkylanilines with NBS at room temperature has been shown to yield predominantly the ortho-brominated product. google.com
| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (ortho:para) | Yield (%) |
| 1 | N-3-pentylaniline | NBS | Dichloromethane | 25 | High | Good |
| 2 | N-3-pentylaniline | Br₂/Acetic Acid | Acetic Acid | 0 | Moderate | Moderate |
| 3 | N-3-pentylaniline | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane | 25 | High | High |
Note: This is an interactive data table based on generalized ortho-bromination reactions of N-alkylanilines.
Metal-Free Halogenation Methodologies from Aniline N-Oxides
The transformation of an N-alkylaniline to its corresponding N-oxide activates the aromatic ring for selective functionalization. Subsequent treatment with a halogen source can lead to ortho-halogenated products. For the synthesis of a precursor to this compound, one could envision the N-oxidation of N-3-pentylaniline followed by a directed ortho-bromination.
The general principle involves the reaction of the N-oxide with an activating agent, which makes the ortho-positions susceptible to nucleophilic attack by a bromide source. This method offers a metal-free alternative to traditional halogenation techniques. nih.govmdpi.com While specific examples for the direct synthesis of this compound via this route are not prevalent in the literature, the methodology has been successfully applied to similar N,N-dialkylanilines. mdpi.comsemanticscholar.org
Table 1: Illustrative Conditions for Metal-Free ortho-Functionalization of Aniline N-Oxides
| Starting Material | Reagents | Product | Reference |
| N,N-dialkylaniline N-oxide | 1. Activating Agent (e.g., Tf2O) 2. Halogen Source (e.g., LiBr) | ortho-Halo-N,N-dialkylaniline | mdpi.comsemanticscholar.org |
Transition Metal-Catalyzed Cross-Coupling for C-N Bond Formation
The formation of the C-N bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have become the gold standard for this transformation, offering high efficiency and broad functional group tolerance.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. semanticscholar.orgnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net The synthesis of this compound can be readily achieved by coupling 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene with 3-pentylamine. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands generally providing the best results.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 1,2-Dibromobenzene | 3-Pentylamine | Pd(OAc)2 / Buchwald-type ligand | NaOtBu | Toluene | 80-110 |
| 2-Bromoiodobenzene | 3-Pentylamine | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 100 |
Research has demonstrated the broad applicability of this method for a wide range of aryl halides and amines, including secondary amines which are often more challenging coupling partners. nih.gov
Ullmann-Type C-N Coupling Reactions
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient protocols. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of a 2-bromo-substituted aryl halide with 3-pentylamine in the presence of a copper catalyst and a suitable ligand.
Table 3: Representative Conditions for Ullmann-Type C-N Coupling
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 2-Bromoiodobenzene | 3-Pentylamine | CuI / Phenanthroline | K2CO3 | DMF | 120-150 |
| 1,2-Dibromobenzene | 3-Pentylamine | Cu(OAc)2 / DMEDA | Cs2CO3 | NMP | 100-130 |
The choice of ligand, often a diamine or an amino acid, is critical for facilitating the reaction under milder conditions. rsc.org
Reductive Cross-Coupling of 2-Bromonitrobenzene with Pentane-3-amine or Related Nitroarenes with Alkyl Sources
A more atom-economical approach involves the reductive cross-coupling of a nitroarene with an amine. In this strategy, the nitro group is reduced in situ to an amino group, which then participates in the C-N bond formation. For the synthesis of this compound, this would entail the reaction of 2-bromonitrobenzene with 3-pentylamine in the presence of a suitable catalyst and a reducing agent. frontiersin.org
Alternatively, a reductive amination approach can be employed, starting from 2-bromobenzaldehyde and 3-pentylamine. The initially formed imine is then reduced to the desired secondary amine. mdpi.comacsgcipr.orgharvard.edu
Table 4: Conditions for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Catalyst (optional) | Solvent |
| 2-Bromobenzaldehyde | 3-Pentylamine | NaBH(OAc)3 | - | Dichloromethane |
| 2-Bromobenzaldehyde | 3-Pentylamine | H2 | Pd/C | Ethanol |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-N bond formation. researchgate.netharvard.edursc.orgscribd.combeilstein-journals.orgscispace.com Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides and can exhibit different reactivity patterns compared to palladium. The synthesis of this compound could be achieved by coupling 1,2-dibromobenzene or 2-bromochlorobenzene with 3-pentylamine using a nickel catalyst, often in conjunction with an N-heterocyclic carbene (NHC) or phosphine ligand.
Table 5: Illustrative Conditions for Nickel-Catalyzed Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 1,2-Dibromobenzene | 3-Pentylamine | Ni(cod)2 / IPr | K3PO4 | Dioxane | 100-120 |
| 2-Bromochlorobenzene | 3-Pentylamine | NiCl2(dppp) | NaOtBu | Toluene | 110 |
Synthetic Approaches Involving Derivatization from Related Bromoaniline Isomers
Another synthetic strategy involves the derivatization of readily available bromoaniline isomers, such as 3-bromoaniline (B18343) or 4-bromoaniline (B143363). This approach would require a multi-step sequence, potentially involving protection of the amino group, followed by a directed ortho-lithiation and subsequent bromination, or a halogen dance reaction to rearrange the bromine atom to the desired 2-position. nih.govrsc.orgfrontiersin.orgnih.govrsc.orgneliti.commdpi.com
Lack of Specific Research Hinders Detailed Synthesis Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the specific research concerning the synthesis of this compound. Consequently, detailed, experimentally validated methodologies for its preparation, particularly through the conversion of its isomers, 3-Bromo-N-pentylaniline or 4-Bromo-N-pentylaniline, are not documented in accessible scholarly articles or chemical databases.
The requested article, focusing on advanced synthetic methodologies for this compound, including specific conversion pathways from its analogues, cannot be generated due to the absence of direct research on this particular compound. While general principles of aromatic substitution and amine alkylation are well-established in organic chemistry, a scientifically accurate and authoritative article would necessitate specific studies, reaction conditions, yields, and spectroscopic data pertaining to this compound.
Information available for related compounds, such as other bromoaniline derivatives, does not provide the specific data required to construct a detailed and accurate account of the synthesis of the target molecule as outlined. Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Further empirical research is required to establish and document the synthetic pathways for this compound before a comprehensive and detailed article on its advanced synthetic methodologies can be written.
Elucidation of Reactivity and Reaction Mechanisms of 2 Bromo N 3 Pentylaniline
Reactivity Profile of the Aromatic Bromine Moiety
The carbon-bromine (C-Br) bond on the aromatic ring is the primary site of reactivity for many synthetic transformations. Its susceptibility to cleavage under specific conditions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making 2-Bromo-N-3-pentylaniline a valuable intermediate in organic synthesis.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
For SNAr reactions to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. libretexts.orgnih.govmasterorganicchemistry.com These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In the case of this compound, the molecule lacks the necessary activation for facile SNAr reactions. The N-pentylamino group is an electron-donating group, which increases the electron density of the aromatic ring. This increased electron density repels incoming nucleophiles, making the initial attack energetically unfavorable and destabilizing the potential carbanion intermediate. Consequently, this compound is generally unreactive towards traditional SNAr pathways under standard conditions. The reactivity order for halide leaving groups in activated SNAr systems is typically F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial nucleophilic addition is the rate-controlling step. nih.gov
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov Aryl bromides, such as this compound, are excellent substrates for these transformations due to the optimal reactivity of the C-Br bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The presence of the unprotected ortho-amino group can present challenges, but methodologies have been developed to address this. nih.gov These reactions are widely used in the synthesis of pharmaceuticals, natural products, and fine chemicals. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.govharvard.edu This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. harvard.edu
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. harvard.edu
While substrates with unprotected ortho-anilines can be challenging, efficient Suzuki-Miyaura reactions have been developed that provide good to excellent yields. nih.gov The reaction can be used to couple this compound with a variety of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an o-Bromoaniline Substrate This table presents illustrative data based on typical reactions for substrates similar to this compound.
| Entry | Boronic Acid/Ester Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | nih.govharvard.edu |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 92 | nih.govresearchgate.net |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 95 | nih.gov |
| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 70 | 75 | nih.gov |
The Heck reaction facilitates the coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is a powerful method for the synthesis of substituted alkenes.
The mechanism of the Heck reaction typically proceeds through the following steps:
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.
Regeneration of Catalyst: The base regenerates the Pd(0) catalyst from the palladium-hydride species. libretexts.org
The reaction often requires relatively high temperatures, though the use of N-heterocyclic carbene (NHC) ligands can allow for milder conditions. mdpi.com
Table 2: Illustrative Conditions for Heck Coupling of Aryl Bromides This table provides general examples of conditions used for Heck reactions.
| Entry | Alkene Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 91 | mdpi.com |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 100 | 85 | sioc-journal.cn |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 78 | libretexts.org |
| 4 | Cyclohexene | Pd₂(dba)₃ / P(o-tol)₃ | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 | mdpi.com |
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org
The widely accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle: This cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the palladium(II) complex. nrochemistry.com
The reactivity of halides in the Sonogashira coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com The reaction tolerates a wide variety of functional groups and can often be carried out at room temperature. nrochemistry.com
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides This table shows representative conditions for the Sonogashira coupling reaction.
| Entry | Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 96 | researchgate.net |
| 2 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 25 | 89 | nrochemistry.com |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 60 | 92 | organic-chemistry.org |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 80 | 88 | libretexts.org |
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organohalide with an organozinc compound. wikipedia.org This reaction is highly versatile due to the wide range of organozinc reagents that can be employed, including those with alkyl, alkenyl, alkynyl, aryl, and benzyl (B1604629) groups. organic-chemistry.org This allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org
The catalytic cycle is analogous to the Suzuki coupling, involving:
Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Br bond of this compound.
Transmetalation: Transfer of the organic group from the organozinc reagent to the palladium(II) center.
Reductive Elimination: Formation of the C-C bond and regeneration of the Pd(0) catalyst.
A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.orgnih.gov However, these reagents are often sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org
Table 4: Representative Conditions for Negishi Coupling of Aryl Bromides This table illustrates typical experimental setups for the Negishi coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Stille Coupling
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org For this compound, the carbon-bromine bond serves as the electrophilic site for this transformation. The reaction is valued for its tolerance of a wide array of functional groups and its generally mild reaction conditions. nrochemistry.com
The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. openochem.org Initially, a Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex. This is followed by transmetalation with an organostannane reagent (R-SnR'₃), where the R group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nrochemistry.com
The utility of this reaction has been demonstrated in the synthesis of complex molecules. For instance, palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes provides a regiocontrolled route to substituted indoles. acs.org Applying this to this compound, reaction with various organostannanes can yield a diverse range of substituted aniline (B41778) derivatives.
Table 1: Representative Stille Coupling Reactions with 2-Bromoaniline (B46623) Analogs
| Organostannane Partner | Catalyst/Ligand | Product Type |
|---|---|---|
| Vinyltributyltin | Pd(PPh₃)₄ | 2-Vinyl-N-alkylaniline |
| Tributyl(phenyl)tin | Pd(OAc)₂/SPhos | 2-Phenyl-N-alkylaniline |
| Tributyl(ethynyl)tin | PdCl₂(PPh₃)₂/CuI | 2-Ethynyl-N-alkylaniline |
This table presents potential reactions based on established methodologies for similar substrates.
Electrophilic Aromatic Substitution on the Brominated Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In this compound, the regiochemical outcome of EAS is dictated by the directing effects of the N-3-pentylamino and bromo substituents.
The N-3-pentylamino group is a powerful activating group due to the lone pair on the nitrogen atom, which can donate electron density to the ring through resonance. It is a strong ortho, para-director. lkouniv.ac.in The bromine atom is a deactivating group due to its inductive electron withdrawal, but it also directs incoming electrophiles to the ortho and para positions via resonance stabilization of the intermediate arenium ion. makingmolecules.com
When both groups are present, the potent activating and directing effect of the amino group dominates. The positions ortho and para to the amino group are C6 and C4, respectively (the C2 position is blocked by bromine). Therefore, electrophilic attack is expected to occur predominantly at the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent bromo and N-pentyl groups might slightly disfavor substitution at the C6 position compared to the C4 position.
The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the ring's aromaticity. masterorganicchemistry.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 4,6-Dibromo-N-3-pentylaniline |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-nitro-N-3-pentylaniline |
| Sulfonation | Fuming H₂SO₄ | 3-Bromo-5-(pentan-3-ylamino)benzenesulfonic acid |
Chemical Transformations Involving the N-3-pentylamino Group
The secondary amine functionality is a key reactive site in this compound, enabling a variety of chemical transformations.
Amine-Based Reactions Leading to Secondary and Tertiary Amines
As a secondary amine, this compound can undergo further N-alkylation to yield tertiary amines. This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The resulting tertiary amines often exhibit different physical and chemical properties compared to their secondary amine precursors.
Another important transformation is N-acylation, where the amine reacts with an acyl chloride or anhydride (B1165640) to form an amide. This reaction is often used to protect the amino group during other synthetic steps, as the resulting amide is significantly less nucleophilic and less basic than the parent amine.
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The ortho-disposed amino and bromo groups make this compound an excellent precursor for the synthesis of fused nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
Indole (B1671886) Synthesis from Ortho-Haloanilines (e.g., via cascade alkenyl amination/Heck reaction)
The synthesis of indoles from ortho-haloanilines is a well-established and versatile strategy. nsf.govnih.govacs.org One powerful approach involves a palladium-catalyzed cascade reaction. For this compound, this can be envisioned through an initial N-allylation to form an N-allyl-2-bromo-N-3-pentylaniline intermediate. This intermediate can then undergo an intramolecular Heck reaction. researchgate.net In this step, a palladium catalyst inserts into the C-Br bond, and the resulting organopalladium species is attacked by the tethered alkene, leading to cyclization and the formation of the indole ring system.
Alternatively, a one-pot, three-component reaction involving the 2-bromoaniline, an alkyne, and a palladium catalyst can directly yield 2,3-disubstituted indoles. researchgate.net This process involves a sequence of amination and carbopalladation/cyclization steps. These cascade reactions are highly efficient for rapidly building molecular complexity. rsc.org
Benzimidazole Derivatives Formation
Benzimidazoles are another class of important heterocycles that can be synthesized from this compound. ctppc.org A common synthetic pathway involves the initial conversion of the 2-bromoaniline into a corresponding N-substituted ortho-phenylenediamine derivative. This can be achieved through a palladium- or copper-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to replace the bromine atom with an amino or protected amino group.
The resulting N-3-pentyl-ortho-phenylenediamine can then be cyclized by condensation with a variety of one-carbon synthons. Reaction with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions is a standard method to furnish 2-substituted benzimidazoles. jmchemsci.com
More direct, one-pot methods have also been developed. For instance, a copper-catalyzed three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) provides an efficient route to 2-substituted benzimidazoles, avoiding the need to pre-form the diamine. organic-chemistry.orgrsc.org
Table 3: Potential Benzimidazole Synthesis from this compound Derivative
| C1 Synthon | Reaction Conditions | Benzimidazole Product |
|---|---|---|
| Benzaldehyde | CuCl, TMEDA, NaN₃, DMSO | 1-(Pentan-3-yl)-2-phenyl-1H-benzo[d]imidazole |
| Formic Acid | Reflux | 1-(Pentan-3-yl)-1H-benzo[d]imidazole |
| 4-Chlorobenzaldehyde | p-TsOH, heat | 2-(4-Chlorophenyl)-1-(pentan-3-yl)-1H-benzo[d]imidazole |
This table outlines potential products following the conversion of this compound to its corresponding diamine or via a one-pot reaction.
Phenazine (B1670421) Synthesis via Double Buchwald-Hartwig Amination
The synthesis of substituted phenazines, a class of nitrogen-containing heterocycles with significant biological and material applications, can be envisioned through the palladium-catalyzed double Buchwald-Hartwig amination of this compound. This transformation involves a self-coupling or intermolecular reaction of the bromoaniline derivative, leading to the formation of a dihydrophenazine intermediate which subsequently oxidizes to the aromatic phenazine core.
The reaction mechanism proceeds via the standard Buchwald-Hartwig catalytic cycle. Initially, a Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. The resulting Pd(II) complex then coordinates with the amino group of a second molecule of the bromoaniline. Following a base-mediated deprotonation of the coordinated amine, reductive elimination occurs to form a new C-N bond, yielding a dimeric intermediate. A second, intramolecular Buchwald-Hartwig amination then takes place to construct the second C-N bond, forming the central six-membered ring of the dihydrophenazine. Subsequent in-situ or workup-induced oxidation furnishes the final, stable phenazine product. The N-3-pentyl groups would be symmetrically disposed on the resulting phenazine structure.
While specific studies on the double amination of this compound are not extensively documented, the feasibility of this reaction is supported by studies on similar 2-bromoanilines. researchgate.net The reaction conditions are crucial for achieving good yields and typically involve a palladium source, a phosphine (B1218219) ligand, and a strong base.
Table 1: Representative Conditions for Double Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of active Pd(0) catalyst |
| Ligand | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Stabilizes the catalyst and facilitates reductive elimination |
| Base | NaOt-Bu (Sodium tert-butoxide) | Deprotonates the amine for C-N bond formation |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers |
Pyrrole (B145914) Synthesis (e.g., Clauson-Kaas protocol modifications)
This compound is a suitable substrate for the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction. chem-station.com This classic method involves the condensation of a primary or secondary amine with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF), under acidic conditions. beilstein-journals.orgnih.gov
The reaction mechanism begins with the acid-catalyzed hydrolysis of DMTHF to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde. The amino group of this compound then engages in a double condensation with the two carbonyl groups, forming a di-imine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. The product of this reaction would be 1-(2-bromophenyl)-1-(pentan-3-yl)pyrrole.
Numerous modifications to the original Clauson-Kaas protocol have been developed to improve yields, broaden substrate scope, and employ milder or more environmentally benign conditions. researchgate.netnih.gov These often involve the use of various Brønsted or Lewis acid catalysts in place of traditional mineral acids. The electron-withdrawing nature of the bromine atom on the aniline ring may decrease the nucleophilicity of the nitrogen atom, potentially requiring slightly more forcing conditions or a more active catalyst compared to electron-rich anilines.
Table 2: Modified Catalytic Systems for Clauson-Kaas Pyrrole Synthesis
| Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|
| Acetic Acid | None or Water | Reflux | Classic conditions |
| p-Toluenesulfonic acid | Toluene | Reflux | Stronger Brønsted acid catalyst |
| MgI₂ etherate | Acetonitrile | 80 °C | Mild Lewis acid, highly chemoselective |
| Bismuth Nitrate | None | 120 °C | Green, efficient metal catalyst |
Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies for building molecular complexity in a single operation, minimizing waste and purification steps. tcichemicals.comfrontiersin.org this compound can serve as a key building block in such sequences, primarily by leveraging the nucleophilicity of its secondary amine functionality.
In a hypothetical MCR, such as a Ugi or Mannich-type reaction, the N-3-pentylanilino group could act as the amine component. beilstein-journals.orgrug.nl For instance, a three-component reaction with an aldehyde and a carbon nucleophile (e.g., a silyl (B83357) enol ether) could be initiated by the formation of an iminium ion from this compound and the aldehyde. Subsequent nucleophilic attack would forge a new C-C bond. The bromine atom on the aromatic ring remains as a functional handle for subsequent transformations, such as cross-coupling reactions, allowing for a cascade sequence where an initial MCR is followed by a palladium-catalyzed functionalization.
Aniline-promoted cascade reactions have been reported where anilines act as catalysts to promote cyclization-substitution sequences. nih.govresearchgate.net While specific examples involving this compound are not detailed in the literature, its structural features are compatible with its participation in reactions where an amine, an aldehyde, and a suitable nucleophile combine to form complex products in one pot. acs.org
Investigation of Regioselectivity and Stereoselectivity in Reactions
The inherent structural features of this compound are expected to govern the selectivity of its reactions.
Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the two substituents play a crucial role. The N-pentylamino group is a powerful ortho-, para-director due to the lone pair on the nitrogen atom, which can donate electron density into the ring and stabilize the arenium ion intermediate. Conversely, the bromine atom is a deactivating but also ortho-, para-directing substituent. The strong activating effect of the amino group typically dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). Steric hindrance from the bulky N-3-pentyl group may disfavor substitution at the C6 position, potentially leading to high regioselectivity for the C4 position.
Stereoselectivity: The concept of stereoselectivity becomes relevant in reactions that create new chiral centers. masterorganicchemistry.com The N-3-pentyl group itself is achiral. However, if this compound were to participate in a reaction that forms a new stereocenter, the bulky nature of the pentyl group could influence the stereochemical outcome through steric hindrance. For example, in an addition reaction to an iminium ion formed from the amine, the attacking nucleophile would preferentially approach from the less hindered face, leading to a diastereoselective or enantioselective transformation if a chiral catalyst or auxiliary is employed. Aromatic interactions between the phenyl ring and reagents can also serve as control elements in achieving stereoselectivity in certain cycloaddition reactions. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Bromo N 3 Pentylaniline
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular and electronic properties of chemical systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, reaction mechanisms, and spectroscopic properties. For a molecule like 2-Bromo-N-3-pentylaniline, these computational approaches can elucidate the influence of its specific substituents—the bromo group at the ortho position and the N-3-pentyl group—on the electronic environment of the aniline (B41778) core.
Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods due to its favorable balance of computational cost and accuracy. DFT calculations are centered on the electron density of a molecule rather than its complex many-electron wavefunction, which simplifies the calculations significantly. These studies are instrumental in predicting the electronic structure, which governs the molecule's reactivity and physical properties.
To demonstrate the application of DFT to substituted anilines, we will refer to computational data for 2,5-dichloroaniline (B50420) as a representative model. The B3LYP functional combined with a 6-31+G(d,p) basis set is a common choice for such calculations, providing reliable geometric and electronic property predictions. rasayanjournal.co.in
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgmdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.comyoutube.com
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. acs.org
Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rasayanjournal.co.in
Nucleophilicity Index (ω): This index quantifies the global nucleophilic character of a molecule.
Below is a table of these calculated descriptors for 2,5-dichloroaniline, serving as an illustrative example.
| Descriptor | Formula | Value (eV) |
| EHOMO | - | -5.98 |
| ELUMO | - | -0.99 |
| Ionization Energy (I) | -EHOMO | 5.98 |
| Electron Affinity (A) | -ELUMO | 0.99 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.99 |
| Chemical Hardness (η) | (I - A) / 2 | 2.495 |
Data derived from calculations on 2,5-dichloroaniline. rasayanjournal.co.in
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties.
Composite methods, such as the Gaussian-n (G4, G3, etc.) theories, represent a state-of-the-art approach to achieving very high accuracy. researchgate.net These methods combine results from several different ab initio calculations with varying levels of theory and basis sets to extrapolate a highly accurate final energy. Such methods are particularly valuable for calculating thermodynamic properties like Gibbs free energies of reaction, which are crucial for understanding reaction feasibility and equilibria. For instance, the G4 method has been successfully used to investigate the thermodynamics of one-electron transfer reactions in a series of 64 aniline derivatives, correlating theoretical Gibbs free energies with experimental oxidation potentials. researchgate.net
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products. Key points on this pathway include local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states (TS).
The identification and characterization of transition states are crucial for understanding reaction kinetics, as the energy of the TS determines the activation energy of the reaction. Computational methods can be used to optimize the geometry of a transition state and confirm its identity through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, theoretical studies on the reaction of aniline with methyl radicals have mapped out the potential energy surface for both hydrogen abstraction from the -NH2 group and methyl radical addition to the aromatic ring. nih.gov These studies utilize methods like CCSD(T) and M06-2X to locate the relevant transition states and calculate reaction rate constants using Transition State Theory (TST) and RRKM theory, providing a comprehensive understanding of the reaction kinetics over a wide range of temperatures and pressures. nih.govmdpi.com
Density Functional Theory (DFT) Studies for Electronic Structure
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. computabio.comuni-frankfurt.de For a flexible molecule like this compound, MD simulations can provide profound insights into its conformational preferences and the nature of its interactions with other molecules.
In a typical MD simulation protocol, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the forces between atoms would be calculated using a force field. bioinformaticsreview.comanu.edu.au By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, revealing the accessible conformations and the energy barriers between them.
Conformational Analysis:
The primary goal of conformational analysis via MD would be to identify the low-energy conformers of this compound. This involves monitoring the dihedral angles of the key rotatable bonds. For instance, the dihedral angle between the plane of the aniline ring and the first C-C bond of the pentyl group is crucial in determining the orientation of the alkyl chain relative to the aromatic system.
Illustrative Data Table: Conformational Energy Profile
| Conformer | Dihedral Angle (C1-N-C7-C8) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.0 | 45 |
| 2 | 180° | 1.2 | 30 |
| 3 | -60° | 2.5 | 15 |
| 4 | 0° | 5.0 | 10 |
This table illustrates a hypothetical energy landscape, suggesting that the staggered conformations are significantly more stable than the eclipsed ones.
Intermolecular Interactions:
MD simulations are also invaluable for studying how this compound interacts with other molecules. The bromine atom, with its potential for halogen bonding, and the N-H group, capable of hydrogen bonding, are of particular interest. acs.orgnih.govarxiv.orgnih.gov Simulations could model the interaction of this compound with solvent molecules, other monomers to study self-aggregation, or a biological target like a protein active site. Analysis of the radial distribution functions and interaction energies from these simulations would quantify the strength and nature of these intermolecular forces.
Prediction of Structure-Reactivity Relationships from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of a molecule's electronic structure and reactivity without the need for empirical parameters. nih.goved.ac.uk For this compound, DFT can be employed to understand its reactivity in various chemical transformations.
Key electronic properties that can be calculated include:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The spatial distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, one would expect a negative potential around the bromine and nitrogen atoms and the π-system of the aniline ring.
Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites in the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack. nih.gov
Illustrative Data Table: Quantum Chemical Descriptors for Reactivity
| Descriptor | Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Suggests moderate kinetic stability |
| Mulliken Charge on N | -0.45 | Nucleophilic character of the nitrogen atom |
| Mulliken Charge on C-Br | +0.15 | Electrophilic character of the carbon attached to bromine |
This hypothetical data provides a snapshot of the electronic properties that would be calculated to predict the molecule's chemical behavior.
These calculations can predict the regioselectivity of reactions such as electrophilic aromatic substitution, where the directing effects of the bromo and N-pentyl groups would be quantified. They can also be used to study reaction mechanisms by locating transition states and calculating activation energies. acs.orgnih.govresearchgate.net
Development of Predictive Models for Synthetic Outcomes
Building upon the insights from first-principles calculations and experimental data (if available), computational chemistry can be used to develop models that predict the outcomes of synthetic reactions involving this compound. mit.edunih.gov This is particularly useful for optimizing reaction conditions and exploring the scope of potential transformations.
One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate the structural or electronic properties of a series of related reactants with the observed reaction yield, selectivity, or rate. rsc.org
For instance, a model could be developed to predict the yield of a Suzuki coupling reaction using various boronic acids with this compound. The model would use descriptors calculated for each boronic acid (e.g., steric parameters, electronic properties) to predict the reaction outcome.
Machine learning algorithms are increasingly being used to develop more sophisticated predictive models. mdpi.comacs.orgchemrxiv.org A neural network, for example, could be trained on a dataset of reactions involving substituted anilines and bromoarenes to predict the likelihood of success and the optimal conditions for a given transformation of this compound.
Illustrative Data Table: Predictive Model for a Hypothetical Cross-Coupling Reaction
| Reactant Partner | Steric Descriptor (e.g., Tolman Cone Angle) | Electronic Descriptor (e.g., Hammett Parameter) | Predicted Yield (%) | Experimental Yield (%) |
| Phenylboronic acid | 145° | 0.00 | 85 | 82 |
| 4-Methylphenylboronic acid | 145° | -0.17 | 90 | 88 |
| 4-Nitrophenylboronic acid | 145° | 0.78 | 65 | 68 |
| 2-Methylphenylboronic acid | 160° | -0.07 | 70 | 73 |
This illustrative table demonstrates how a predictive model could correlate reactant properties with reaction outcomes, providing a valuable tool for synthetic planning.
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Bromo N 3 Pentylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-N-3-pentylaniline, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-3-pentyl group. The chemical shifts are influenced by the electronic effects of the bromine atom and the amino group on the aniline (B41778) ring, as well as the alkyl environment of the pentyl chain.
The aromatic region is expected to show four distinct multiplets for the protons on the disubstituted benzene ring. Based on data for 2-bromoaniline (B46623), the proton ortho to the bromine atom (H-6) would likely appear at the most downfield position, around 7.4 ppm, due to the deshielding effect of the halogen. chemicalbook.comchemicalbook.com The other aromatic protons are expected to resonate between 6.6 and 7.2 ppm. chemicalbook.comchemicalbook.com The coupling constants between adjacent aromatic protons would be in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and less than 1 Hz for para coupling, allowing for the assignment of each proton.
The protons of the N-3-pentyl group will exhibit characteristic chemical shifts and splitting patterns. The proton attached to the nitrogen (NH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton on the third carbon of the pentyl chain (CH-N) will be deshielded by the adjacent nitrogen atom and is predicted to resonate around 3.0-3.5 ppm, likely as a quintet due to coupling with the four adjacent methylene protons. The methylene and methyl protons of the pentyl group will appear further upfield, typically between 0.8 and 1.7 ppm.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-6 (Aromatic) | ~7.4 | Doublet of doublets | Jortho ≈ 8 Hz, Jmeta ≈ 1.5 Hz |
| H-4 (Aromatic) | ~7.1 | Triplet of doublets | Jortho ≈ 8 Hz, Jmeta ≈ 1.5 Hz |
| H-5 (Aromatic) | ~6.7 | Triplet of doublets | Jortho ≈ 8 Hz, Jmeta ≈ 1.5 Hz |
| H-3 (Aromatic) | ~6.6 | Doublet of doublets | Jortho ≈ 8 Hz, Jmeta ≈ 1.5 Hz |
| NH | Variable | Broad Singlet | - |
| CH-N (Pentyl) | ~3.2 | Quintet | J ≈ 7 Hz |
| CH₂ (Pentyl) | ~1.6 | Multiplet | - |
| CH₂ (Pentyl) | ~1.4 | Multiplet | - |
| CH₃ (Pentyl) | ~0.9 | Triplet | J ≈ 7 Hz |
The ¹³C NMR spectrum provides information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule.
The aromatic region will display six signals. The carbon atom attached to the bromine (C-2) is expected to be significantly downfield due to the halogen's electronegativity, with a predicted chemical shift around 110-115 ppm. The carbon atom bonded to the nitrogen (C-1) will also be deshielded, appearing around 145-150 ppm. The remaining aromatic carbons will resonate in the range of 115-135 ppm.
The carbons of the N-3-pentyl group will appear in the aliphatic region of the spectrum. The methine carbon attached to the nitrogen (C-3' of pentyl) will be the most deshielded of the alkyl carbons, with an expected chemical shift of approximately 50-55 ppm. The other methylene and methyl carbons of the pentyl chain will have chemical shifts in the range of 10-40 ppm.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Aromatic, C-N) | ~147 |
| C-2 (Aromatic, C-Br) | ~112 |
| C-3 (Aromatic) | ~119 |
| C-4 (Aromatic) | ~128 |
| C-5 (Aromatic) | ~115 |
| C-6 (Aromatic) | ~132 |
| C-3' (Pentyl, CH-N) | ~52 |
| C-2', C-4' (Pentyl, CH₂) | ~30 |
| C-1', C-5' (Pentyl, CH₃) | ~14 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the aromatic ring and within the N-3-pentyl chain. For instance, a cross-peak between the signals at ~7.4 ppm and ~6.7 ppm would confirm their ortho relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at ~3.2 ppm would show a correlation to the carbon at ~52 ppm, confirming the CH-N group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the N-3-pentyl group and the 2-bromoaniline moiety. For example, a correlation between the NH proton and the aromatic C-1, as well as between the CH-N proton of the pentyl group and C-1 of the aromatic ring, would confirm the N-alkylation site.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the NH proton and the protons on the pentyl group, as well as between the ortho protons on the aromatic ring, confirming their through-space relationships.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. azolifesciences.commeasurlabs.com For this compound (C₁₁H₁₆BrN), HRMS would provide an accurate mass measurement with a high degree of precision, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula.
Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.
Predicted HRMS Data for this compound:
| Ion | Elemental Composition | Calculated m/z | Expected Isotopic Pattern |
| [M]⁺ | C₁₁H₁₆⁷⁹BrN⁺ | 241.0466 | M⁺ peak |
| [M+2]⁺ | C₁₁H₁₆⁸¹BrN⁺ | 243.0446 | M+2 peak of nearly equal intensity to M⁺ |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. spectroscopyonline.comgatewayanalytical.com These complementary techniques are sensitive to different types of vibrations.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the pentyl group will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibration will likely be found in the 1350-1250 cm⁻¹ range. A strong band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.
The Raman spectrum will also show characteristic peaks. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-C stretching of the benzene ring should give a strong signal. The C-Br stretch is also typically Raman active.
Predicted Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=C Aromatic Ring Stretch | 1450-1600 | Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of other substituted anilines. Aniline itself exhibits two absorption bands: a strong primary band (E-band) around 230 nm and a weaker secondary band (B-band) around 280 nm, which arise from π → π* transitions of the benzene ring.
The presence of the bromine atom and the N-pentyl group will cause a bathochromic (red) shift of these absorption maxima. The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, extending the conjugation and lowering the energy of the electronic transitions. The N-pentyl group also acts as an auxochrome, further shifting the absorption bands to longer wavelengths. It is anticipated that the primary absorption band for this compound will be observed in the range of 240-250 nm, and the secondary band will be in the 290-300 nm region.
Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent):
| Transition | Predicted λmax (nm) |
| π → π* (Primary) | ~245 |
| π → π* (Secondary) | ~295 |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing of this compound and Its Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular structure, including bond lengths, bond angles, and conformational details, as well as the arrangement of molecules in the crystal lattice, known as crystal packing.
As of the latest literature surveys, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of closely related compounds, such as other bromoaniline derivatives, provides valuable insights into the likely solid-state conformation and intermolecular interactions that would govern the crystal packing of this compound.
Solid-State Molecular Structure
The molecular structure of this compound in the solid state is anticipated to be influenced by the steric and electronic effects of its constituent groups. The geometry around the nitrogen atom is expected to be trigonal pyramidal, although the N-alkyl and N-aryl bonds may lead to some flattening of this geometry. The orientation of the 3-pentyl group relative to the aniline ring will be a key conformational feature. It is likely to adopt a staggered conformation to minimize steric hindrance with the ortho-bromo substituent and the aromatic ring.
The C-Br and C-N bond lengths and the angles within the benzene ring are expected to be consistent with those observed in other ortho-substituted bromoanilines. For instance, the crystal structure of 2-bromoaniline reveals typical aromatic C-C bond lengths and a C-Br bond distance in the expected range.
Crystal Packing and Intermolecular Interactions
The packing of this compound molecules in a crystal lattice would be dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.
Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor and can form intermolecular hydrogen bonds with the nitrogen atom or the bromine atom of an adjacent molecule, which would act as hydrogen bond acceptors. This is a common feature in the crystal structures of anilines and their derivatives.
Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), can participate in halogen bonding with nucleophilic atoms, such as the nitrogen atom of a neighboring molecule.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of the bulky 3-pentyl group might, however, sterically hinder efficient π-π stacking.
In the absence of experimental data for this compound, the following table provides a hypothetical summary of expected crystallographic parameters based on known structures of similar molecules.
| Parameter | Expected Value/Features |
| Crystal System | Likely to be monoclinic or orthorhombic, common for substituted anilines. |
| Space Group | Centrosymmetric space groups such as P2₁/c or Pbca are common for such organic molecules. |
| Key Intermolecular Interactions | - N-H···N or N-H···Br hydrogen bonds.- Potential for C-H···π interactions involving the aromatic ring and the pentyl group.- Possible Br···N or Br···Br halogen bonds.- van der Waals interactions from the pentyl chains. |
| Molecular Conformation | The dihedral angle between the plane of the aniline ring and the C-N-C plane of the pentyl group will be a defining feature, influenced by steric hindrance from the ortho-bromo substituent. The pentyl chain is expected to be in an extended, low-energy conformation. |
Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is necessary to definitively determine its solid-state structure and crystal packing. Such a study would provide valuable data on the subtle interplay of intermolecular forces in this particular molecular arrangement.
Synthetic Applications and Derivatization Studies of 2 Bromo N 3 Pentylaniline
Function as a Key Building Block in Organic Synthesis
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems with Potential Biological Relevance
Bromoanilines are widely recognized as important precursors for the synthesis of nitrogen-containing heterocycles, a class of compounds with significant biological and pharmaceutical relevance. nih.gov Generally, intramolecular cyclization reactions involving the amino group and a substituent introduced at the ortho-bromo position are common strategies for constructing fused heterocyclic systems like indoles, quinolines, and benzodiazepines.
For 2-Bromo-N-3-pentylaniline, a hypothetical synthetic route towards a heterocyclic system could involve an initial palladium-catalyzed coupling reaction at the bromine position, followed by a cyclization step involving the N-pentyl aniline (B41778) nitrogen. The nature of the coupled partner would dictate the resulting heterocyclic core. Despite the well-established utility of bromoanilines in this context, specific studies detailing the use of this compound for the synthesis of biologically relevant heterocycles have not been identified.
Intermediate in the Production of Advanced Functional Materials
Organic Electronics and Polymer Precursors (e.g., N-substituted pyrroles)
N-substituted anilines and their derivatives are foundational components in the synthesis of materials for organic electronics. researchgate.net They can serve as precursors to hole-transporting materials, components of organic light-emitting diodes (OLEDs), and conductive polymers. For instance, the Paal-Knorr synthesis is a common method for preparing N-substituted pyrroles from primary amines and 1,4-dicarbonyl compounds. mdpi.comresearchgate.net
Theoretically, this compound could be utilized to synthesize N-(2-bromophenyl)-2,5-dimethyl-3-pentylpyrrole. The bromine atom on the phenyl ring would remain available for further functionalization, such as polymerization or coupling to other chromophores, to tune the electronic and optical properties of the final material. However, there is no specific literature describing the synthesis or application of N-substituted pyrroles derived from this compound in organic electronics.
Dye and Pigment Intermediate Synthesis
Aniline and its derivatives are historically significant in the synthesis of azo dyes and other colorants. ketonepharma.comprimescholars.comnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov While this compound is a secondary amine and thus cannot be directly diazotized, it could potentially be used as a coupling component or be chemically modified to an appropriate intermediate for dye synthesis. The bromo and pentyl groups would be expected to influence the final color and solubility properties of the dye. ketonepharma.com Nevertheless, no specific dyes or pigments derived from this compound are reported in the literature.
Development of Novel Ligands and Catalysts in Organometallic Chemistry
Aniline derivatives can be incorporated into ligand scaffolds for transition metal catalysts. acs.orgyoutube.com The nitrogen atom can act as a Lewis base to coordinate with a metal center, and the substituents on the aniline ring can be tailored to modulate the steric and electronic properties of the resulting catalyst. youtube.com For example, phosphino-amine ligands, which can be synthesized from bromoanilines, have shown utility in catalysis. scispace.com
A hypothetical ligand derived from this compound could involve the introduction of a phosphine (B1218219) group at the ortho position via a phosphination reaction. The resulting N-pentyl-2-(diphenylphosphino)aniline could then be used to form complexes with metals like palladium, rhodium, or ruthenium for applications in cross-coupling or hydrogenation reactions. The 3-pentyl group would contribute to the steric bulk around the metal center. At present, the synthesis and catalytic application of organometallic complexes featuring ligands derived from this compound have not been described.
Applications in Agrochemical Precursor Synthesis
Bromoanilines are important intermediates in the production of various agrochemicals, including herbicides, insecticides, and fungicides. ketonepharma.comliskonchem.comgoogle.com The bromo substituent can enhance the biological activity and metabolic stability of the final product. ketonepharma.com Many agrochemicals are complex molecules that are built up from smaller, functionalized building blocks.
Given the structural features of this compound, it could plausibly serve as a precursor for the synthesis of novel agrochemicals. The bromoaniline core is a common motif in patented agrochemical structures. However, a review of the available literature and patent databases does not show any specific examples of agrochemicals derived from this compound.
Future Directions and Emerging Research Avenues for 2 Bromo N 3 Pentylaniline Research
Development of More Sustainable and Green Synthetic Routes
The synthesis of functionalized anilines is a cornerstone of chemical manufacturing. Future research into 2-Bromo-N-3-pentylaniline will likely prioritize the development of environmentally benign synthetic methodologies. This includes exploring one-pot reactions, utilizing greener solvents, and employing catalytic systems that minimize waste and energy consumption. An emerging trend in the green synthesis of bromo-organic molecules involves the use of reagents like cetyltrimethylammonium tribromide (CTMATB) in on-water reactions or under microwave irradiation, which can lead to high yields in short reaction times. Investigating such approaches for the targeted synthesis of this compound would be a significant step towards sustainable chemical production.
Exploration of Chemo- and Regioselective Functionalization
The aromatic ring and the secondary amine of this compound offer multiple sites for chemical modification. A critical area of future research will be the exploration of chemo- and regioselective functionalization. The bromine atom, for instance, is a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents at a specific position. The directing effects of the bromo and N-pentyl groups will play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. Understanding and controlling this regioselectivity will be paramount for creating a diverse library of derivatives from this parent compound. Studies on related systems, such as the regioselective lithiation of 2-arylazetidines, demonstrate that the N-substituent can have a profound impact on the site of functionalization, a principle that could be extended to this compound. rsc.orgresearchgate.net The strategic functionalization of bromo-substituted isatins has also been shown to be advantageous in synthesizing compounds with potential biological activity. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern organic synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. researchgate.netdntb.gov.ua These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions. researchgate.netmdpi.comuc.pt Future research on this compound should leverage these tools to rapidly optimize synthetic routes and explore its reactivity. An automated flow synthesis setup could facilitate the efficient exploration of various catalysts, reaction times, and temperatures for reactions such as cross-coupling or amination, accelerating the discovery of novel derivatives. The modular nature of flow chemistry systems allows for the sequential addition of reagents and in-line purification, making it a highly versatile tool for multi-step syntheses. uc.ptchemrxiv.org
Advanced Computational Design and Prediction of Novel Reactivity
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules before they are synthesized in the lab. For this compound, density functional theory (DFT) calculations could be employed to predict its electronic structure, orbital energies, and preferred sites for electrophilic and nucleophilic attack. Such computational studies can guide experimental design, saving time and resources. For instance, molecular docking studies on other bromo-organic compounds have been used to predict their potential as antibacterial agents by understanding their interactions with protein targets. researchgate.net Similar in silico screening could be applied to derivatives of this compound to identify promising candidates for various applications.
Investigation of Organocatalytic and Biocatalytic Transformations
In the quest for more sustainable chemical processes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. Future research on this compound should explore the use of enzymes or small organic molecules as catalysts for its transformation. For example, biocatalytic approaches could offer high enantioselectivity in the synthesis of chiral derivatives. The use of biocatalyzed flow-based approaches has shown significant advantages over traditional chemical synthesis for certain molecules. mdpi.com Investigating the compatibility of this compound with various classes of enzymes and organocatalysts could unveil novel and efficient synthetic pathways.
Expansion into New Areas of Material Science and Organic Optoelectronics
Substituted anilines are important building blocks for a wide range of functional materials, including organic light-emitting diodes (OLEDs), conductive polymers, and sensors. The specific combination of a bromine atom and an N-pentyl group in this compound could impart interesting electronic and photophysical properties to materials derived from it. Future research should focus on synthesizing oligomers and polymers incorporating the this compound motif and characterizing their optical and electronic properties. The bromo-substituent can also serve as a site for further polymerization or modification, opening up avenues for the creation of novel functional materials.
Unveiling Undiscovered Reactivity Modes and Synthetic Transformations
The unique electronic and steric environment of this compound may enable novel and previously undiscovered chemical reactions. Future research should be open to exploring its reactivity under a wide range of conditions, including photochemical, electrochemical, and high-pressure reactions. For example, the interplay between the bromo and amino groups could lead to interesting intramolecular cyclization reactions, forming novel heterocyclic compounds. The reaction of 2-bromo-N-quinoline-8-yl-acetamide with other reagents has been shown to lead to the formation of new heterocyclic fused rings, suggesting the potential for similar undiscovered reactivity with this compound. researchgate.net A systematic investigation of its reactivity with various electrophiles, nucleophiles, and radical species will be crucial for unlocking its full synthetic potential.
Q & A
Q. What are the established synthetic routes for 2-Bromo-N-3-pentylaniline, and how is purity validated?
The synthesis typically involves bromination of N-3-pentylaniline using brominating agents (e.g., NBS or Br₂ in controlled conditions). Purity is validated via chromatographic methods (GC or HPLC with >95.0% purity thresholds) and spectroscopic techniques. For example, -NMR can confirm the presence of the pentyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 6.5–7.5 ppm), while mass spectrometry (MS) verifies the molecular ion peak at m/z ≈ 228–230 (accounting for bromine’s isotopic pattern) .
Q. What spectroscopic markers distinguish this compound from its structural analogs?
Key markers include:
- IR : N–H stretch (~3400 cm⁻¹) and C–Br vibration (550–650 cm⁻¹).
- -NMR : A singlet for the NH group (δ ~3.5–4.0 ppm, exchangeable), coupled with a pentyl chain’s multiplet (δ 1.2–1.6 ppm).
- -NMR : Aromatic carbons adjacent to bromine (δ ~110–120 ppm) and the pentyl chain’s terminal methyl (δ ~14 ppm). Cross-validation with high-resolution MS (HRMS) ensures molecular formula accuracy (C₁₁H₁₆BrN) .
Advanced Research Questions
Q. How can contradictory NMR data arising during derivative synthesis be resolved?
Contradictions (e.g., unexpected coupling or missing peaks) may stem from steric hindrance or dynamic effects. Use heteronuclear 2D experiments (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between NH and adjacent carbons can confirm substitution patterns. Isotopic labeling (e.g., -aniline precursors) may clarify exchangeable proton behavior .
Q. What strategies optimize crystallographic refinement of this compound using SHELX?
- SHELXD : Employ dual-space algorithms for phase problem resolution, especially with twinned crystals.
- SHELXL : Refine anisotropic displacement parameters for Br and heavy atoms. Use TWIN/BASF commands for handling twinning.
- Validate with R-factor convergence (<5% for high-resolution data) and Hirshfeld surface analysis to detect disordered solvent .
Q. How does regioselectivity impact bromination of N-3-pentylaniline, and how can byproducts be minimized?
Bromination at the ortho position may compete due to steric/electronic effects. Computational modeling (DFT) predicts reactivity by analyzing electron density maps. Experimentally, low temperatures (−20°C) and slow reagent addition favor para-bromination. Monitor byproducts (e.g., 3-bromo isomers) via GC-MS and optimize column chromatography gradients for separation .
Q. What storage conditions prevent degradation of this compound?
Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photolytic debromination. Periodic purity checks via TLC (hexane:EtOAc = 4:1) and -NMR detect decomposition (e.g., free aniline formation at δ ~6.8 ppm) .
Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, the bromine atom’s high electrophilicity facilitates Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction yields .
Q. What role does this compound play in medicinal chemistry scaffold design?
Its bromine atom serves as a handle for late-stage functionalization (e.g., Pd-catalyzed couplings to introduce pharmacophores). In vitro assays can assess bioactivity, with LC-MS tracking metabolic stability. Toxicity is evaluated via Ames testing or zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
